molecular formula C19H16ClNO4 B013006 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- CAS No. 4273-92-1

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-

Cat. No. B013006
CAS RN: 4273-92-1
M. Wt: 357.8 g/mol
InChI Key: QIHKTBRNOLQDGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Naphthalenecarboxamide derivatives involves various chemical reactions, highlighting the versatility and complexity of creating such compounds. Notably, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including naphthalen-1yl derivatives, has been achieved through reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These compounds demonstrate the potential for diverse structural modifications and applications in material science (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

The molecular structure of 2-Naphthalenecarboxamide derivatives has been elucidated through advanced techniques such as single crystal X-ray diffraction studies. For instance, the detailed structural analysis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows a triclinic space group with specific unit cell parameters, demonstrating the compound's conformation and stability facilitated by intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Properties

The reactivity of 2-Naphthalenecarboxamide derivatives under various conditions reveals significant insights into their chemical properties. For example, a three-component reaction involving dimethyl acetylenedicarboxylate and trialkyl phosphites in the presence of N-aryl-3-hydroxynaphthalene-2-carboxamide leads to the formation of specific succinate derivatives in excellent yields, highlighting the compound's versatility in synthetic chemistry (Anary‐Abbasinejad, Hassanabadi, & Mazraeh-Seffid, 2007).

Physical Properties Analysis

The physical properties of 2-Naphthalenecarboxamide derivatives, such as solubility and thermal stability, are crucial for their application in materials science. For instance, aromatic polyamides derived from related compounds exhibit high solubility in aprotic solvents and show high glass transition temperatures and thermal stability, indicating their potential for use in high-performance materials (Yang & Chen, 1992; ).

Chemical Properties Analysis

The chemical properties of 2-Naphthalenecarboxamide derivatives, such as their reactivity with nucleophiles and electrophiles, play a vital role in their functional applications. Studies on the nucleophilic substitution reactions of specific triazine derivatives with various nucleophiles demonstrate the compound's reactivity, which is influenced by the naphthalene and triazine nuclei's coplanarity (Tsunoda, Hashida, Sekiguchi, & Matsui, 1976).

Scientific Research Applications

  • Antimicrobial Agents : N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides, a class which includes 2-Naphthalenecarboxamide, have shown potential as antimicrobial agents. They exhibit promising activity against MRSA (Methicillin-resistant Staphylococcus aureus) and M. tuberculosis. Additionally, they demonstrate synergistic activity with ciprofloxacin (Bąk et al., 2020).

  • Antibacterial and Antimycobacterial Activity : These compounds also display antibacterial and antimycobacterial activities comparable to those of established antibiotics like ampicillin and isoniazid. Some even show photosynthetic electron transport inhibition activity in spinach chloroplasts (Goněc et al., 2013); (Goněc et al., 2015).

  • Herbicidal Activity : Ring-substituted 3-hydroxynaphthalene-2-carboxanilides, a related group, have shown significant antibacterial and herbicidal activities against various bacteria and fungi, with the most active compound exhibiting high photosynthetic electron transport inhibition (Kos et al., 2013).

  • Material Science Applications : In material science, aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene and aromatic dicarboxylic acids have been synthesized to create transparent, flexible, and tough films with high glass transition temperatures, indicating potential applications in various technologies (Yang & Chen, 1992).

  • Cytotoxic Activity Against Cancer Cells : Benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues of these compounds have shown promising cytotoxic activity against various cancer cells, suggesting potential applications in cancer research and treatment (Sittisombut et al., 2006).

Future Directions

For more details, you can refer to the provided source .

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-24-17-10-15(18(25-2)9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22/h3-10,22H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHKTBRNOLQDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063385
Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-
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Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-

CAS RN

4273-92-1
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name Naphthol AS-LC
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Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-
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Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-
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Record name 4'-chloro-3-hydroxy-2',5'-dimethoxy-2-naphthanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Menger, K Wiberg, E Eriksson, M Forsberg, D Malnes… - 2022 - diva-portal.org
Syftet med den här studien var att studera förekomst av persistenta, mobila organiska miljöföroreningar (PMOC) i svensk vattenmiljö med fokus på risk för förorening av dricksvatten. …
Number of citations: 0 www.diva-portal.org

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